1-[(3-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a pyridine core substituted with fluorinated aromatic groups. Its structure includes a 3-fluorophenylmethyl group at position 1 and a 2,3,4-trifluorophenyl carboxamide moiety at position 2. The fluorine atoms enhance lipophilicity and metabolic stability, while the conjugated system may influence binding to biological targets .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2O2/c20-12-4-1-3-11(9-12)10-25-8-2-5-13(19(25)27)18(26)24-15-7-6-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWHJPSWFOBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Position and Fluorination Patterns
- 1-[(2-Fluorophenyl)methyl] analog (BJ25945): Replacing the 3-fluorophenyl group with a 2-fluorophenyl substituent alters steric and electronic properties.
- G843-0157 (6-oxo isomer) : This analog features a 6-oxo group instead of 2-oxo, leading to different tautomeric forms. The 6-oxo derivative exhibits a logP of 3.181 and water solubility (logSw = -3.32), suggesting higher lipophilicity than the 2-oxo variant .
Halogenation and Bioactivity
- N-(3-Bromo-2-methylphenyl) analog: Replacing fluorophenyl with bromophenyl increases molecular weight and polarizability.
- Acylthiourea derivatives (): Compounds with trifluorophenyl groups demonstrated significant anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. The target compound’s trifluorophenyl carboxamide may similarly disrupt bacterial membranes but requires empirical validation .
Carboxamide Modifications
- PDK1 inhibitor () : The addition of a benzimidazolone moiety shifts the target profile to kinase inhibition, highlighting how carboxamide modifications can redirect biological activity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s fluorine atoms contribute to moderate lipophilicity (logP ~3.18), balancing membrane permeability and solubility.
- The 6-oxo isomer (G843-0157) shows nearly identical physicochemical properties, suggesting tautomerism minimally impacts bulk properties but may influence target engagement .
Biological Activity
The compound 1-[(3-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a dihydropyridine core substituted with fluorinated phenyl groups. The presence of fluorine atoms is known to enhance biological activity by improving metabolic stability and lipophilicity. The specific arrangement of fluorine atoms in this compound may also influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-[(3-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Preliminary data suggest that the MIC values for this class of compounds against various bacterial strains are in the range of 15.625–125 μM for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625–62.5 |
| Enterococcus faecalis | 62.5–125 |
The proposed mechanism involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action can significantly hinder bacterial growth and biofilm formation .
Anti-Candida Activity
Additionally, the compound has shown promising results against Candida species, with a notable reduction in biofilm formation. This is particularly important given the rising incidence of antifungal resistance .
Structure-Activity Relationships (SAR)
The introduction of fluorine atoms into the molecular structure has been linked to enhanced biological activity. For instance, modifications at the 3-position of the phenyl ring have been shown to affect potency:
- Fluorinated Substituents : The presence of trifluoromethyl groups has been associated with increased antimicrobial efficacy due to their electron-withdrawing properties, which enhance binding affinity to target enzymes .
Case Studies
Several case studies have highlighted the efficacy of related dihydropyridine compounds in clinical settings:
- Study on MRSA : A recent study demonstrated that derivatives of this compound exhibited bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA), with significant biofilm disruption noted at concentrations lower than those required for traditional antibiotics like ciprofloxacin .
- Inhibition Studies : In vitro studies showed that these compounds could inhibit biofilm formation by up to 75% against Candida albicans, surpassing conventional antifungal treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
